4-氯-N-环己基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

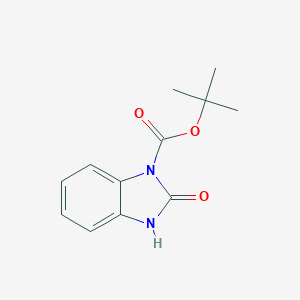

In the first paper, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized through a multi-step process involving the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which were then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . The third paper describes the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride . These methods provide insight into the synthesis of chloro-substituted butanamide derivatives.

Molecular Structure Analysis

The second paper reports on the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these butanamides prefer linear conformations in the solid state and can form dimers and polymers through intermolecular hydrogen bonds . The fifth paper discusses the molecular structure of two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, highlighting the importance of the aryl substituent in determining the product's structure .

Chemical Reactions Analysis

The first paper also includes an analysis of the chemical reactions involved in the synthesis of the butanamide derivatives, particularly the final step where the 1,3,4-oxadiazol-2-thiols are stirred with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide . The fifth paper provides an example of how different reactions can occur depending on the substituents present, leading to products with different molecular structures .

Physical and Chemical Properties Analysis

The second paper explores the acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides, finding that the presence of hydroxyl groups significantly lowers the pKa values compared to amides without hydroxyl groups. This suggests that hydrogen bonds play a crucial role in the stabilization of the corresponding anions and, consequently, in the acidity of the amides . The first paper evaluates the biological activity of the synthesized butanamide derivatives as lipoxygenase inhibitors, showing moderately good activities .

科学研究应用

化学行为和动力学

对水溶液中取代的4-氯-N-苯基丁酰胺的化学行为进行的研究表明底物会发生环闭合反应形成取代的1-苯基吡咯烷-2-酮,然后被水解成取代的氨基丁酸钠。动力学测量提供了对反应机制和速率的见解,突出了在丁酰胺骨架的α-位置取代对过程的影响(Sedlák等,2002)。

新化合物的合成

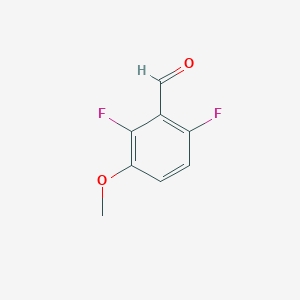

对N-(2-氯-5-氰基苯基)-4,4,4-三氟丁酰胺的合成研究展示了通过特定化学反应创造新化合物的潜力,为进一步研究它们的应用和性质奠定了基础(Manojkumar et al., 2013)。

生物活性

关于合成新的N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-噁二唑-2-基硫)丁酰胺衍生物作为脂氧合酶抑制剂的研究突出了4-氯-N-环己基丁酰胺衍生物在生物应用中的潜力。这些化合物表现出对脂氧合酶酶(LOX)的适度良好活性,表明在制药应用中具有潜力(Aziz‐ur‐Rehman等,2016)。

光解研究

通过对4-氯苯胺光解产生的4-氨基苯基阳离子的生成和反应的研究,提供了对氯苯胺衍生物的光化学性质的见解,可能为化学合成提供新途径,并了解光诱导反应的动力学(Guizzardi et al., 2001)。

未来方向

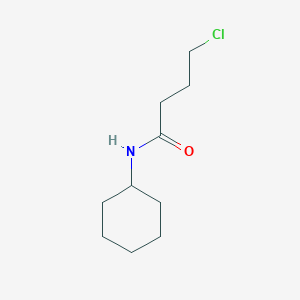

4-Chloro-N-cyclohexylbutanamide is a reactant in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake that has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo and also affects lipid levels in vivo . This suggests potential future directions in the field of pharmaceutical research.

属性

IUPAC Name |

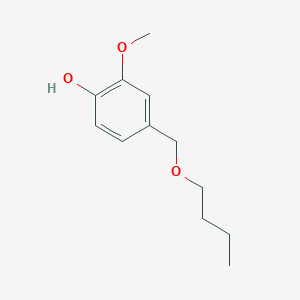

4-chloro-N-cyclohexylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKIYEJLXULPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

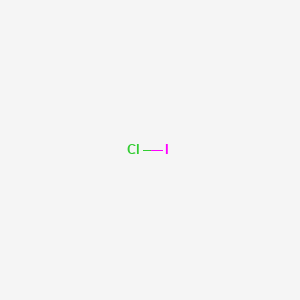

C1CCC(CC1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399355 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-cyclohexylbutanamide | |

CAS RN |

69601-43-0 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)